molecular formula C17H14N2O2 B245967 2-phenoxy-N-(quinolin-8-yl)acetamide

2-phenoxy-N-(quinolin-8-yl)acetamide

Cat. No.: B245967
M. Wt: 278.3 g/mol
InChI Key: DBLVZPQILXYHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(quinolin-8-yl)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(quinolin-8-yl)acetamide typically involves the reaction of quinoline derivatives with phenoxyacetic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(quinolin-8-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

2-phenoxy-N-(quinolin-8-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including malaria and bacterial infections.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-(quinolin-8-yl)acetamide: Known for its antimicrobial and anticancer properties.

    Quinoline: A parent compound with a wide range of biological activities.

    Quinolone: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.

    Phenoxyacetic acid: A precursor in the synthesis of various phenoxy derivatives.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both quinoline and phenoxyacetic acid derivatives. This allows it to exhibit a broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-phenoxy-N-quinolin-8-ylacetamide

InChI

InChI=1S/C17H14N2O2/c20-16(12-21-14-8-2-1-3-9-14)19-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20)

InChI Key

DBLVZPQILXYHIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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